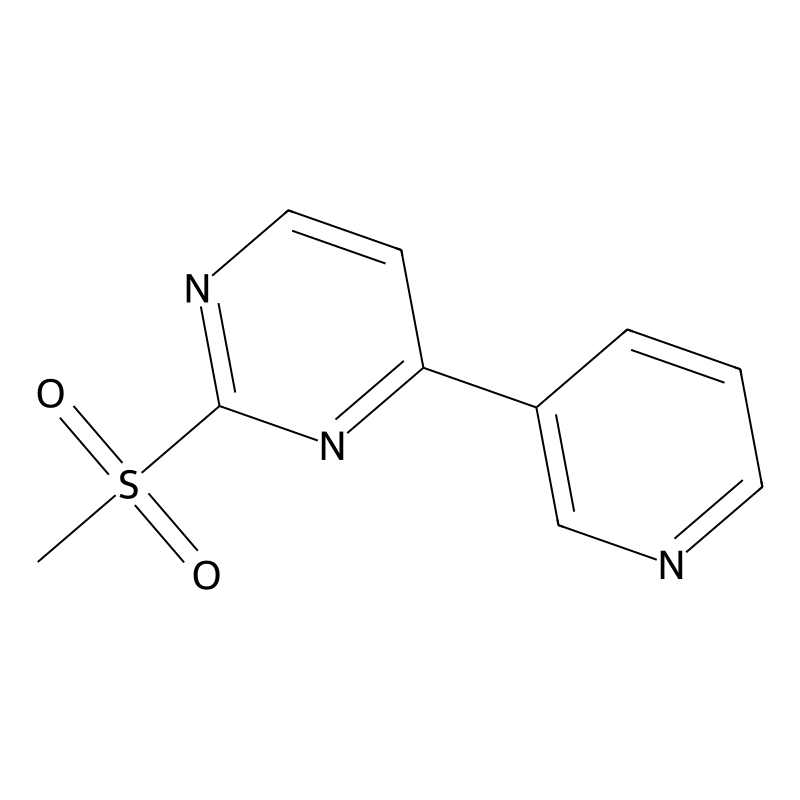

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

Chemical Classification

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine belongs to a class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring structure. They are found in numerous natural products and play essential roles in biological processes .

Structural Features

The presence of the pyridinyl group (a six-membered aromatic ring with one nitrogen atom) and the methylsulfonyl group (a sulfur atom bonded to a methyl group and two oxygen atoms) suggests potential for interaction with biological targets. However, further research is needed to elucidate specific mechanisms.

Availability

Companies like Matrix Scientific offer 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine as a research chemical, implying potential scientific interest in its properties .

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound characterized by the presence of both pyrimidine and pyridine rings. Its molecular structure includes a methylsulfonyl group attached to the pyrimidine, which enhances its chemical properties and reactivity. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The unique arrangement of substituents contributes to its distinct chemical behavior and biological activity .

- Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

- Reduction: The pyridine ring may undergo reduction to yield piperidine derivatives under hydrogenation conditions.

- Substitution: Hydrogen atoms on the pyrimidine ring can be substituted with electrophiles, allowing for the formation of diverse derivatives.

Common Reagents and Conditions- Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

- Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas facilitate this process.

- Substitution: Electrophiles like alkyl halides or acyl chlorides, often in the presence of a base, are employed for substitution reactions.

Major Products- Oxidation leads to sulfone derivatives.

- Reduction results in piperidine derivatives.

- Substitution reactions yield various alkylated or acylated pyrimidine derivatives.

- Oxidation leads to sulfone derivatives.

- Reduction results in piperidine derivatives.

- Substitution reactions yield various alkylated or acylated pyrimidine derivatives.

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine exhibits promising biological activity, particularly as a potential pharmacophore targeting various diseases. It has been investigated for its interactions with biological macromolecules, suggesting its utility as a biochemical probe. The specific mechanisms of action often involve binding to key enzymes or receptors, modulating their activity, which may lead to therapeutic effects in disease pathways .

The synthesis of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine typically involves several key steps:

- Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving amidines and β-diketones under acidic or basic conditions.

- Introduction of the Pyridin-3-yl Group: Often accomplished via cross-coupling reactions, such as Suzuki-Miyaura coupling, where a pyridin-3-yl boronic acid is coupled with a halogenated pyrimidine derivative.

Industrial Production Methods

For large-scale production, methods may include continuous flow reactors optimized for efficient heat and mass transfer, along with robust catalysts to enhance reaction rates and yields .

2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine has several applications:

- Medicinal Chemistry: Explored as a potential drug candidate for various diseases.

- Organic Synthesis: Serves as a building block for more complex molecules.

- Biological Studies: Investigated for its interactions with macromolecules.

- Industrial

Similar Compounds- 2-(Methylsulfonyl)-4-(pyridin-2-yl)pyrimidine

- 2-(Methylsulfonyl)-4-(pyridin-4-yl)pyrimidine

- 2-(Ethylsulfonyl)-4-(pyridin-3-yl)pyrimidine

Uniqueness

The uniqueness of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine lies in the specific positioning of the methylsulfonyl and pyridin-3-yl groups. This arrangement not only influences its reactivity but also affects its interaction with biological targets, resulting in distinct pharmacological profiles compared to its analogs. The structure's specific features contribute to its synthetic utility and potential therapeutic applications .

The most established synthetic route for 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine involves the oxidation of the corresponding 2-(methylthio)-4-(pyridin-3-yl)pyrimidine precursor. This transformation represents a fundamental sulfur oxidation reaction that converts the sulfide functionality to the corresponding sulfone through a controlled oxidative process.

Oxidation Procedures Using H2O2

The hydrogen peroxide oxidation method represents the most widely reported and practical approach for synthesizing 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine. This method offers several advantages including accessibility of reagents, mild reaction conditions, and environmentally acceptable byproducts [1].

Standard Procedure: The synthesis is initiated by preparing a suspension containing 2-(methylthio)-4-(pyridin-3-yl)pyrimidine (0.1 mol) in glacial acetic acid (20 mL). To this suspension, a 30% aqueous solution of hydrogen peroxide (30 mL) is added dropwise with constant stirring. The reaction mixture is maintained in a water bath for 30 minutes, followed by reflux heating for 1 hour. Upon completion, the mixture is cooled to room temperature, resulting in the formation of yellow precipitates. The solid product is isolated through filtration, washed sequentially with water and ethanol, and dried under vacuum conditions. This procedure consistently yields the desired product in 71% yield [1].

Mechanistic Considerations: The hydrogen peroxide oxidation proceeds through a nucleophilic attack mechanism where the peroxide oxygen attacks the electrophilic sulfur center in the methylthio group. The reaction progresses through a sulfoxide intermediate, which undergoes further oxidation to form the final methylsulfonyl product. The acidic conditions provided by acetic acid facilitate the protonation of intermediates and stabilize the hydrogen peroxide, preventing its decomposition [2] [3].

Analytical Characterization: The product obtained through this method exhibits characteristic analytical data consistent with the molecular formula C₁₀H₉N₃O₂S. Elemental analysis reveals carbon (51.11%), hydrogen (3.92%), and nitrogen (17.81%) contents that align closely with theoretical values. Infrared spectroscopy displays distinctive absorption bands at 1585 cm⁻¹ (strong), 1541 cm⁻¹ (medium), 1492 cm⁻¹ (weak), 1458 cm⁻¹ (medium), 1372 cm⁻¹ (weak), 1255 cm⁻¹ (strong), 1213 cm⁻¹ (strong), and 1034 cm⁻¹ (strong), indicating the presence of the sulfonyl functional group and aromatic ring systems [1].

Reaction Conditions and Optimization

The optimization of reaction conditions for the hydrogen peroxide oxidation method has been extensively studied to maximize yield and minimize side reactions. Several critical parameters influence the success of this transformation.

Temperature Control: The reaction temperature profile plays a crucial role in determining both the reaction rate and selectivity. Initial stirring at room temperature or in a water bath (0.5 hours) ensures proper mixing and prevents rapid decomposition of hydrogen peroxide. Subsequent reflux heating (1 hour) provides sufficient energy for complete oxidation while avoiding over-oxidation or decomposition of the product [1] [4].

Hydrogen Peroxide Concentration: The concentration and quantity of hydrogen peroxide significantly affect the reaction outcome. A 30% aqueous solution is optimal, as higher concentrations may lead to vigorous reactions and potential safety hazards, while lower concentrations result in incomplete oxidation. The use of 30 mL of 30% H₂O₂ for 0.1 mol of substrate provides adequate excess to drive the reaction to completion [1] [4].

Solvent Selection: Glacial acetic acid serves multiple functions in this reaction system. It acts as a solvent that dissolves both the substrate and maintains the hydrogen peroxide in solution. Additionally, the acidic environment stabilizes the hydrogen peroxide against decomposition and facilitates the protonation of reaction intermediates. The use of 20 mL of acetic acid for 0.1 mol of substrate provides optimal conditions for both dissolution and reaction [1] [3].

Reaction Time: The total reaction time of 1.5 hours (0.5 hours at room temperature followed by 1 hour at reflux) represents an optimized balance between complete conversion and prevention of side reactions. Extended reaction times may lead to over-oxidation or decomposition of the product, while shorter times result in incomplete conversion [1].

Workup Procedures: The isolation and purification of the product involve precipitation by cooling, followed by filtration and washing with water and ethanol. This procedure removes excess hydrogen peroxide, acetic acid, and water-soluble impurities. Vacuum drying ensures complete removal of solvents and provides the pure product in crystalline form [1].

Alternative Synthetic Approaches

While the hydrogen peroxide oxidation method represents the most common approach, several alternative synthetic methodologies have been developed for preparing 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine and related compounds.

Periodate/Chromium Oxidation System: This method employs periodic acid and chromium trioxide as oxidizing agents in acetonitrile. The procedure involves dissolving periodic acid (2.63 mmol) in acetonitrile (6 mL) followed by addition of chromium trioxide (0.125 mmol). The resulting orange solution is used to oxidize 4,6-dimethoxy-2-methylthiopyrimidine derivatives at room temperature for 30 minutes. This method achieves high yields (87%) with shorter reaction times compared to hydrogen peroxide methods [5].

Tungstate-Catalyzed Oxidation: An environmentally friendly approach utilizes sodium tungstate dihydrate as a catalyst in combination with hydrogen peroxide. The reaction involves 2-methylthio-4,6-dimethylpyrimidine, sodium tungstate dihydrate, tetrabutylammonium bromide, and hydrogen peroxide in acetic acid. The mixture is stirred at 45-55°C for 4 hours, achieving excellent yields (98.4%) [4].

Peracid Oxidation Methods: Meta-chloroperbenzoic acid (m-CPBA) and other organic peracids have been employed for the oxidation of pyrimidine thioethers. These methods typically proceed under mild conditions and provide high yields (76-95%) depending on the specific substrate and reaction conditions [4] [6].

Electrochemical Oxidation: Modern electrochemical methods offer controlled and selective oxidation pathways. These approaches allow precise control over the oxidation potential and can provide high selectivity for the desired sulfone product while minimizing side reactions [7].

Mechanistic Aspects of Synthesis

The mechanistic pathway for the conversion of 2-(methylthio)-4-(pyridin-3-yl)pyrimidine to 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine involves several key steps that proceed through well-defined intermediates.

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of hydrogen peroxide on the sulfur center of the methylthio group. The sulfur atom, being electrophilic due to its bonding environment, readily accepts the nucleophilic oxygen from hydrogen peroxide. This step is facilitated by the acidic conditions provided by acetic acid, which can protonate the hydrogen peroxide and increase its electrophilicity [8] [9].

Sulfoxide Intermediate Formation: The initial attack results in the formation of a sulfoxide intermediate, where the sulfur center is oxidized from the +2 oxidation state to +4. This intermediate is typically unstable under the reaction conditions and rapidly undergoes further oxidation. The formation of this intermediate has been supported by kinetic studies and spectroscopic observations [8] [10].

Second Oxidation Step: The sulfoxide intermediate undergoes a second oxidation event, converting the sulfur center to the +6 oxidation state characteristic of sulfones. This step requires an additional equivalent of hydrogen peroxide and proceeds through a similar nucleophilic attack mechanism. The driving force for this transformation is the thermodynamic stability of the sulfone product [8] [9].

Stereochemical Considerations: The oxidation process involves stereochemical changes around the sulfur center. The initial tetrahedral sulfide geometry is maintained through the sulfoxide intermediate and into the final sulfone product. However, the electronic environment around sulfur changes significantly due to the introduction of oxygen atoms [11].

Role of Acetic Acid: The acetic acid solvent serves multiple mechanistic functions beyond simple solvation. It provides protons that can stabilize anionic intermediates, prevents the decomposition of hydrogen peroxide through stabilization, and maintains the appropriate pH for optimal reaction kinetics [8] [3].

Purification and Characterization Protocols

The purification and characterization of 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine require specific protocols to ensure product purity and structural confirmation.

Precipitation and Filtration: The primary purification method involves cooling the reaction mixture to induce precipitation of the product. The yellow crystalline precipitate is separated by filtration, which removes the majority of soluble impurities including excess hydrogen peroxide, acetic acid, and water-soluble byproducts. This step typically recovers 70-90% of the theoretical yield [1].

Washing Procedures: Sequential washing with water and ethanol removes residual acetic acid, hydrogen peroxide, and polar impurities. Water washing is particularly effective for removing acetic acid and hydrogen peroxide, while ethanol washing removes organic impurities and provides additional purification. The washing steps are continued until the washings are neutral and colorless [1].

Recrystallization Methods: For analytical-grade material, recrystallization from suitable solvents provides higher purity. Single crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of dichloromethane solutions. This method not only purifies the compound but also provides crystals suitable for structural determination [1].

Column Chromatography: When higher purity is required, column chromatography using silica gel as the stationary phase can be employed. Typical solvent systems include ethyl acetate/hexane gradients, which allow for the separation of the product from closely related impurities. This method typically provides 60-85% recovery of purified product [12] [13].

Spectroscopic Characterization: Comprehensive characterization involves multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural information, with ¹H NMR showing characteristic aromatic proton signals in the 7-9 ppm region and ¹³C NMR confirming the carbon framework. Infrared spectroscopy confirms the presence of the sulfonyl group through characteristic absorption bands in the 1200-1300 cm⁻¹ region [1] [14].

Mass Spectrometry: Mass spectrometric analysis confirms the molecular weight and fragmentation pattern. The molecular ion peak at m/z 235 corresponds to the expected molecular weight of C₁₀H₉N₃O₂S, while fragmentation patterns provide additional structural confirmation [1] [15].

Elemental Analysis: Combustion analysis provides quantitative determination of carbon, hydrogen, and nitrogen content. The theoretical values for C₁₀H₉N₃O₂S are carbon (51.05%), hydrogen (3.86%), and nitrogen (17.86%), and experimental values should agree within ±0.4% for high-purity material [1].

Crystal Structure Analysis: Single crystal X-ray diffraction provides definitive structural confirmation. The compound crystallizes in the monoclinic space group C2/c with specific unit cell parameters. The crystal structure reveals important structural features including the dihedral angle between the pyrimidine and pyridine rings (approximately 16.3°) and intermolecular hydrogen bonding patterns [1].